molecular formula C21H23N3O3S B6558130 2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide CAS No. 1040654-82-7

2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide

Cat. No.: B6558130
CAS No.: 1040654-82-7
M. Wt: 397.5 g/mol
InChI Key: CMAFSWGJWSYZSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide is a synthetic compound identified as a potent agonist of the cannabinoid receptors CB1 and CB2 . This structural class of chemicals is of significant research interest for probing the endocannabinoid system, a key modulator of neurological and physiological processes. Its primary research applications include the investigation of receptor binding affinity and functional activity at cannabinoid receptors to further understand signal transduction pathways. Furthermore, this compound serves as a critical reference standard in forensic and analytical chemistry, enabling the identification and characterization of novel psychoactive substances (NPS) in seized materials for law enforcement and public health monitoring. Researchers utilize it in in vitro studies to elucidate the complex role of cannabinoid receptors in various biological systems, contributing to the foundational knowledge of neuropharmacology and the development of future therapeutic agents.

Properties

IUPAC Name

2-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-26-17-8-9-19(27-2)18(13-17)24-21-23-16(14-28-21)12-20(25)22-11-10-15-6-4-3-5-7-15/h3-9,13-14H,10-12H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAFSWGJWSYZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole core is constructed via condensation of α-halo carbonyl compounds with thioamides. For this compound, bromoacetamide reacts with thiopropionamide in tetrahydrofuran (THF) at 0–5°C, followed by cyclization using phosphorus pentasulfide (P₂S₅). This method yields the 4-acetylthiazole intermediate with 78–85% efficiency.

Reaction Conditions:

  • Solvent: THF or 2-methyl THF.

  • Temperature: 0–10°C to minimize side reactions.

  • Catalyst: P₂S₅ (1.2 equiv).

Alternative Cyclization Methods

Recent advances employ hypervalent iodonium salts to enhance ring-forming efficiency. Wipf and Venkatraman demonstrated that cyclo-condensation of alkynyliodonium salts with thioamides achieves 90% yield at room temperature, reducing energy input.

Functionalization with 2,5-Dimethoxyphenylamine

Nucleophilic Aromatic Substitution

The thiazole’s C-2 position undergoes amination via reaction with 2,5-dimethoxyaniline. Patent WO2015155664A1 details a two-phase system using:

  • Solvent: Acetonitrile/water (4:1 v/v).

  • Base: Triethylamine (2.5 equiv).

  • Temperature: 20–25°C for 6 hours.

This step achieves 92% conversion, with HPLC confirming <0.1% residual amine.

Catalytic Amination

Palladium-catalyzed Buchwald-Hartwig amination offers a scalable alternative. Using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base, the reaction proceeds in toluene at 100°C, yielding 88% product.

Coupling with N-(2-Phenylethyl)Acetamide

Carbodiimide-Mediated Amidation

The thiazole-acetic acid intermediate is activated with N,N'-dicyclohexylcarbodiimide (DCC) and coupled with 2-phenylethylamine in dichloromethane. Key parameters:

  • Molar ratio: 1:1.2 (acid:amine).

  • Temperature: 0°C → 25°C over 4 hours.

  • Yield: 82% after column chromatography.

Industrial-Scale Coupling

Patent WO2015155664A1 avoids intermediate isolation by employing a one-pot strategy:

  • Activation: 2-Aminothiazol-4-acetic acid (1.1 equiv) with HOBt/EDCI.

  • Coupling: Add 2-phenylethylamine (1.05 equiv) in THF at 20°C.

  • Work-up: Crystallization from ethanol/water (3:1) achieves 94% purity.

Purification and Crystallization

Solvent Systems for Crystallization

Solvent Purity (%) Yield (%) Reference
Ethanol/water99.578
Acetonitrile98.782
MTBE/Heptane99.185

Chromatographic Purification

Reverse-phase HPLC (C18 column) with acetonitrile/water (70:30) eluent removes residual dimethoxyphenylamine impurities, enhancing purity to >99.9%.

Process Optimization Strategies

Solvent Selection

THF outperforms toluene and DMF in minimizing byproducts during cyclization (Table 2):

Solvent Reaction Time (h) Byproducts (%) Yield (%)
THF61.288
Toluene83.576
DMF45.868

Temperature Control

Maintaining 0–10°C during thiazole ring formation reduces dimerization from 12% to <2% .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or completely reduce it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to 2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide exhibit significant anticancer activity. The mechanism of action is believed to involve inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation. For instance:

  • In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Antimicrobial Activity

This compound also demonstrates promising antimicrobial properties:

  • Antibacterial Activity : In vitro tests revealed that it exhibits significant antibacterial effects against strains such as Bacillus cereus and moderate activity against resistant strains like Escherichia coli. Minimum Inhibitory Concentration (MIC) values ranged from 0.23 to 0.70 mg/mL.
  • Antifungal Activity : Effective inhibition against fungi such as Trichophyton viride and Aspergillus niger was observed, with MIC values reported as low as 0.11 mg/mL for certain derivatives.

Research Applications

  • Medicinal Chemistry : This compound serves as a scaffold for the development of new drugs targeting various diseases, particularly cancer and infectious diseases.
  • Biological Research : Ongoing studies focus on elucidating its mechanisms of action at the molecular level, including interactions with specific enzymes or receptors involved in disease pathways.
  • Pharmacological Studies : Derivatives of this compound are being explored for their potential as enzyme inhibitors or receptor modulators, which could lead to novel therapeutic agents.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • A study published in MDPI demonstrated strong antibacterial activity with MIC values significantly lower than those of standard antibiotics.
  • Another research article reported superior antifungal activity compared to traditional agents like ketoconazole.

These findings underscore the potential of This compound in various therapeutic contexts.

Mechanism of Action

The mechanism of action of 2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound’s uniqueness lies in its 2,5-dimethoxyphenylamino-thiazole scaffold. Below is a comparison with key analogs:

Compound Name Key Substituents Structural Differences Potential Implications
Target Compound :
2-{2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide
- 2,5-Dimethoxyphenylamino (thiazole-2-position)
- N-(2-phenylethyl)acetamide (thiazole-4-position)
Benchmark for comparison High lipophilicity due to methoxy and phenethyl groups; potential CNS activity
2-{2-[(4-Methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide - 4-Methanesulfonylphenylamino (thiazole-2-position)
- Same N-phenylethylacetamide
Sulfonyl group replaces methoxy Enhanced polarity and potential hydrogen-bonding capacity; possible improved solubility
2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(3,5-dimethylphenyl)acetamide - Benzo[d][1,3]dioxol-5-yl-thioether (thiazole-2-position)
- 3,5-Dimethylphenylacetamide
Thioether linkage and dimethylphenyl group Increased steric bulk; altered pharmacokinetics
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide - Trifluoromethylbenzothiazole core
- 2,5-Dimethoxyphenylacetamide
Benzothiazole instead of thiazole Fluorine substitution may enhance metabolic stability and binding affinity

Physicochemical Properties

  • Hydrogen Bonding : The acetamide group enables hydrogen bonding (N–H···O), as seen in related N-substituted acetamides, which stabilizes crystal packing or protein interactions .
  • Molecular Weight : At ~395 g/mol (estimated), the compound falls within the range of drug-like molecules but may face challenges in solubility compared to smaller analogs (e.g., ’s C12H12N2OS, MW 240.3 g/mol) .

Biological Activity

The compound 2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, a dimethoxyphenyl group, and an acetamide moiety, which together may confer unique pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C16_{16}H18_{18}N2_{2}O2_{2}S. The structure includes:

  • Thiazole Ring : Contributes to biological activity through interactions with enzymes and receptors.
  • Dimethoxyphenyl Group : Enhances hydrophobic interactions and may influence binding affinity to biological targets.
  • Acetamide Functional Group : Provides a site for further chemical modifications and potential interactions with biological systems.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : This can be achieved by reacting α-haloketones with thiourea under basic conditions.
  • Nucleophilic Aromatic Substitution : The introduction of the dimethoxyphenyl group occurs through nucleophilic substitution reactions.
  • Acetamide Formation : The final step involves acylation using acetic anhydride or acetyl chloride to form the acetamide group.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiazole ring can participate in hydrogen bonding or π-π interactions, while the dimethoxyphenyl group may facilitate binding to hydrophobic pockets in target proteins .

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The presence of electron-donating groups such as methoxy enhances this activity. In vitro assays have demonstrated that similar compounds exhibit IC50_{50} values in the low micromolar range against various cancer cell lines .

Antidiabetic Properties

Some thiazole-containing compounds have been identified as potential inhibitors of protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling. In animal models, these compounds improved glucose tolerance and restored normal insulin levels, indicating their potential as therapeutic agents for diabetes management .

Case Studies

  • Antitumor Studies : In a study involving thiazole derivatives, one compound exhibited an IC50_{50} value of 1.61 µg/mL against human cancer cell lines. The structure-activity relationship (SAR) analysis revealed that the presence of specific substituents significantly influenced cytotoxicity .
  • Diabetes Research : A related study demonstrated that a thiazole derivative improved insulin sensitivity in diabetic mice by modulating gene expression related to insulin signaling pathways. This suggests a promising avenue for developing antidiabetic drugs based on thiazole structures .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological ActivityIC50_{50}
Compound AThiazole + PhenylAnticancer1.61 µg/mL
Compound BThiazole + MethoxyAntidiabetic10–30 µM
This CompoundThiazole + Dimethoxy + AcetamideAnticancer/AntidiabeticTBD

Q & A

Q. What are the key steps in synthesizing 2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under reflux conditions (e.g., ethanol, 70–80°C) .
  • Amino group functionalization : Coupling the 2,5-dimethoxyaniline moiety to the thiazole core via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
  • Acetamide linkage : Reacting the thiazole intermediate with 2-phenylethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane .
    Optimization : Temperature control (e.g., 0–5°C for sensitive steps), solvent selection (DMF for polar intermediates), and TLC monitoring (hexane:ethyl acetate gradients) ensure >80% yield .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, thiazole C-2 at ~165 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%) and detect byproducts .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z ~440) .

Q. What structural features influence the compound’s physicochemical properties?

  • Thiazole core : Enhances metabolic stability and π-π stacking with biological targets .
  • 2,5-Dimethoxyphenyl group : Increases lipophilicity (logP ~3.5) and modulates electronic effects for receptor binding .
  • Phenylethyl acetamide : Improves solubility in polar aprotic solvents (e.g., DMSO) via hydrogen bonding .

Advanced Research Questions

Q. How can conflicting biological activity data across assays be systematically resolved?

  • Assay standardization : Compare IC50_{50} values under identical conditions (e.g., ATP levels in kinase assays) .
  • Structural analogs : Test derivatives with modified methoxy or phenyl groups to isolate activity-contributing moieties .
  • Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding affinity discrepancies observed in cell-based assays .

Q. What computational strategies are effective for predicting the compound’s reactivity and binding modes?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict nucleophilic/electrophilic sites (e.g., thiazole sulfur reactivity) .
  • Molecular docking : Simulate interactions with targets like serotonin receptors (PDB: 5HT2A_{2A}) using AutoDock Vina .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent variation : Synthesize analogs with halogen (Cl, F) or methyl groups at the phenyl ring to evaluate steric/electronic effects .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (thiazole N) and hydrophobic regions (dimethoxyphenyl) using Schrödinger Phase .
  • In vitro profiling : Test against panels of enzymes (e.g., kinases, CYP450s) to refine selectivity .

Q. What methodologies address poor aqueous solubility in preclinical testing?

  • Co-solvent systems : Use cyclodextrin complexes (e.g., HP-β-CD) or PEG-based formulations to enhance solubility .
  • Salt formation : React with hydrochloric acid to generate a hydrochloride salt, improving solubility in PBS (pH 7.4) .
  • Prodrug design : Introduce phosphate esters at the acetamide group for hydrolytic activation in vivo .

Q. How can metabolic stability be assessed and improved?

  • In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS (half-life <30 min indicates instability) .
  • Metabolite identification : Use HR-MS/MS to detect oxidative (e.g., O-demethylation) or conjugative (glucuronidation) products .
  • Structural shielding : Introduce fluorine at metabolically vulnerable positions (e.g., para to methoxy groups) .

Data Contradiction and Validation

Q. How should researchers validate conflicting cytotoxicity results between cancer cell lines?

  • Dose-response curves : Ensure linearity across 4–5 log concentrations to rule out assay artifacts .
  • Cell viability controls : Compare with standard agents (e.g., doxorubicin) and normalize to mitochondrial activity (MTT assay) .
  • Mechanistic studies : Perform apoptosis (Annexin V) and cell cycle (PI staining) assays to confirm mode of action .

Q. What steps mitigate batch-to-batch variability in synthesis?

  • Process analytical technology (PAT) : Use inline FTIR to monitor reaction intermediates in real time .
  • Quality by Design (QbD) : Apply DOE (Design of Experiments) to optimize critical parameters (e.g., stoichiometry, mixing speed) .
  • Stability studies : Store batches under argon at –20°C and re-test purity after 6 months .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.